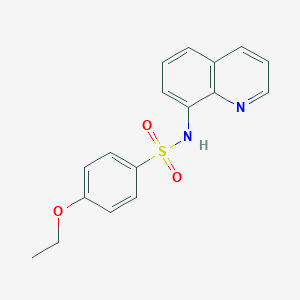

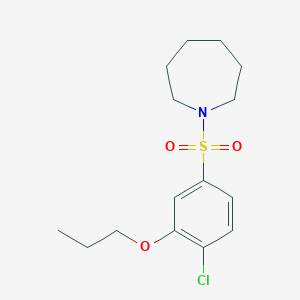

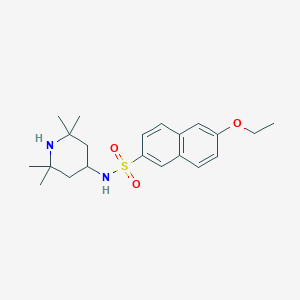

![molecular formula C15H19ClN2O3S B245437 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245437.png)

1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole, commonly known as CELECOXIB, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the management of pain, inflammation, and fever. It was first introduced in 1999 and has since become one of the most commonly prescribed drugs in the world. The primary mechanism of action of CELECOXIB is the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response.

Mechanism of Action

The primary mechanism of action of CELECOXIB is the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, CELECOXIB reduces inflammation, pain, and fever.

Biochemical and Physiological Effects:

CELECOXIB has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, CELECOXIB has been shown to have anti-tumor activity, as well as anti-angiogenic effects. CELECOXIB has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of CELECOXIB for lab experiments is its ability to selectively inhibit COX-2, while sparing COX-1. This makes it a useful tool for studying the role of COX-2 in various physiological and pathological processes. However, CELECOXIB does have some limitations, particularly in terms of its potential for off-target effects. It is important to carefully consider the potential risks and benefits of using CELECOXIB in any given experiment.

Future Directions

There are a number of potential future directions for research on CELECOXIB. One area of interest is the development of more selective COX-2 inhibitors, which may have fewer off-target effects than CELECOXIB. Another area of interest is the potential use of CELECOXIB in combination with other drugs, particularly in the treatment of cancer. Finally, there is ongoing research into the potential use of CELECOXIB in the prevention of various diseases, including cancer and Alzheimer's disease.

Synthesis Methods

The synthesis of CELECOXIB involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with 2-isopropyl-1H-imidazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl imidazole, which is then hydrolyzed to form the final product.

Scientific Research Applications

CELECOXIB has been extensively studied for its potential use in the treatment of various types of cancer. It has been shown to have anti-tumor activity in a number of preclinical models, including breast, colon, and lung cancer. CELECOXIB has also been studied for its potential use in the prevention of cancer, particularly in individuals at high risk for developing certain types of cancer.

properties

Molecular Formula |

C15H19ClN2O3S |

|---|---|

Molecular Weight |

342.8 g/mol |

IUPAC Name |

1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-2-propan-2-ylimidazole |

InChI |

InChI=1S/C15H19ClN2O3S/c1-5-21-13-8-11(4)12(16)9-14(13)22(19,20)18-7-6-17-15(18)10(2)3/h6-10H,5H2,1-4H3 |

InChI Key |

BCMSFQGWWCJCAO-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=CN=C2C(C)C |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=CN=C2C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

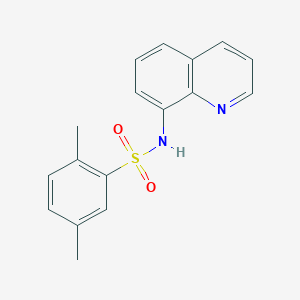

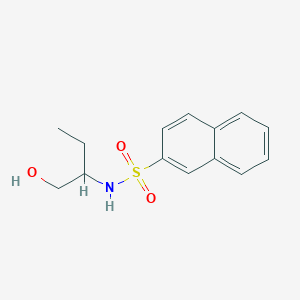

![2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245435.png)

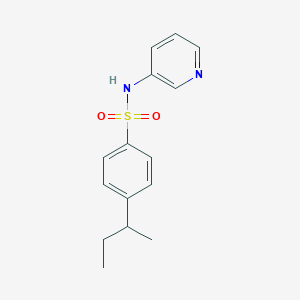

![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245436.png)

![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)